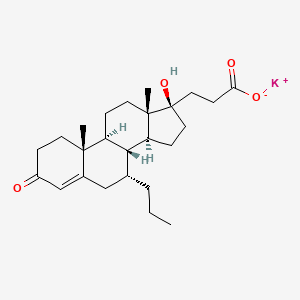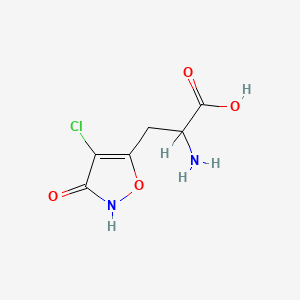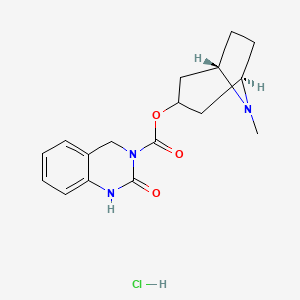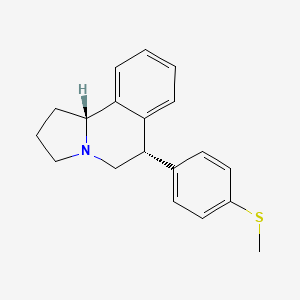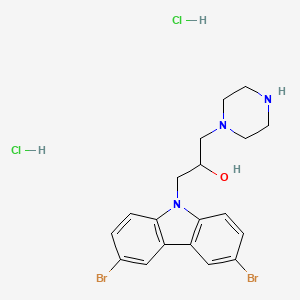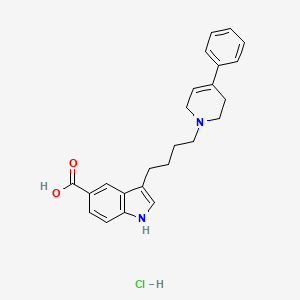
(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile
Vue d'ensemble
Description
The compound “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” is a type of organic compound known as a phenol . Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly bonded to a carbon atom in a benzene ring .
Synthesis Analysis
While specific synthesis methods for “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” were not found, there are general methods for synthesizing phenolic compounds. For example, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of phenolic compounds typically includes a benzene ring with a hydroxyl group attached . The exact structure of “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including oxidation and reduction reactions . The specific reactions that “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” would undergo depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For phenolic compounds, these properties can include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Biosynthesis of Phenoxypropionic Acid Herbicides
- Scientific Field : Bioprocess and Biosystems Engineering .
- Summary of Application : “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” is a key intermediate in the biosynthesis of enantiomerically pure phenoxypropionic acid herbicides . It is biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases .
- Methods of Application : An efficient high-throughput screening method for improved biosynthesis was developed. The concentration of the compound can be quantified according to the absorbance of a colored compound at a suitable wavelength of 570 nm .
- Results or Outcomes : A positive mutant with high tolerance was rapidly selected from 1920 mutants. The biomass and compound titer were 12.5- and 38.19-fold higher compared with the original strain .
Inhibition of Osteoclast Differentiation
- Scientific Field : Molecular Science .
- Summary of Application : “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” has been found to inhibit the activity of TRAP, an important marker of osteoclast differentiation, and F-actin ring formation, which has an osteospecific structure .
- Methods of Application : The compound was investigated in RANKL-induced RAW264.7 cells and LPS-stimulated MC3E3-T1 cells .
- Results or Outcomes : The compound inhibited the production of ROS and restored the expression of antioxidant enzymes such as SOD and CAT lost by RANKL .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2,3-bis(4-hydroxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHWDWADLAOIQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile | |
CAS RN |
524047-78-7 | |
| Record name | Di-p-hydroxyphenylpropionitrile, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524047787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DI-P-HYDROXYPHENYLPROPIONITRILE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5CYS8SFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



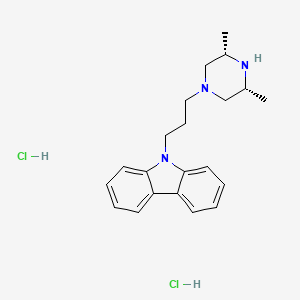
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
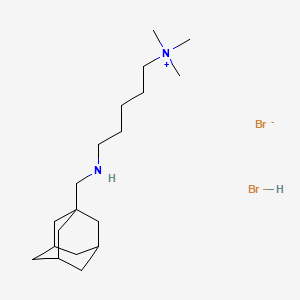
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
